molecular formula C21H27NO2 B5625657 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine

4-benzyl-1-(2,3-dimethoxybenzyl)piperidine

Cat. No. B5625657
M. Wt: 325.4 g/mol
InChI Key: ICSWXCWGYZOWJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Benzyl-1-(2,3-dimethoxybenzyl)piperidine, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, involves crystallization from methanol solvent in the monoclinic system. This process is characterized by specific unit-cell parameters, indicating precise control over the crystalline structure during synthesis (Sudhakar et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds, as revealed through crystal structure determinations, provides insights into the spatial arrangement of atoms and the overall geometry of the molecule. For instance, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine showcases the compound's arrangement in the monoclinic system, highlighting the importance of molecular geometry in understanding the properties and reactivity of such compounds (Sudhakar et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 4-benzyl-1-(2,3-dimethoxybenzyl)piperidine derivatives, such as undergoing radioiodination via isotopic and non-isotopic exchange reactions, demonstrates the compound's potential as a sigma-1 receptor ligand. These reactions, typically carried out in acidic medium at elevated temperatures, are crucial for the preparation of sigma-1 receptor ligands with high radiochemical yields (Sadeghzadeh et al., 2014).

Mechanism of Action

4-Benzylpiperidine acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

Future Directions

The future directions in the study of “4-benzyl-1-(2,3-dimethoxybenzyl)piperidine” and similar compounds could involve the development of potential vaccines and therapeutics against diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .

properties

IUPAC Name

4-benzyl-1-[(2,3-dimethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-23-20-10-6-9-19(21(20)24-2)16-22-13-11-18(12-14-22)15-17-7-4-3-5-8-17/h3-10,18H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSWXCWGYZOWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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